(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one features a conjugated α,β-unsaturated ketone (acryloyl) core linking a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety to a piperazine ring substituted with a 5,6,7,8-tetrahydrocinnolin-3-yl group. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c27-22(8-6-16-5-7-19-20(13-16)29-15-28-19)26-11-9-25(10-12-26)21-14-17-3-1-2-4-18(17)23-24-21/h5-8,13-14H,1-4,9-12,15H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVZQFZPPSWIIX-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic derivative that has attracted attention due to its potential biological activities. The structure features a benzo[d][1,3]dioxole moiety and a tetrahydrocinnoline-piperazine component, which may contribute to its pharmacological properties.
- Molecular Formula : C₂₁H₂₃N₃O₃
- Molecular Weight : 365.43 g/mol
- IUPAC Name : (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The presence of the benzo[d][1,3]dioxole ring is often associated with enhanced anticancer properties due to its ability to interact with DNA and proteins involved in cell signaling pathways.
-
Neuroprotective Effects :
- The piperazine and tetrahydrocinnoline components suggest potential neuroprotective effects. Research has indicated that compounds containing these moieties can modulate neurotransmitter systems and exhibit antioxidant properties.
-
Antimicrobial Activity :
- Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. This is consistent with findings related to other benzo[d][1,3]dioxole derivatives.
Anticancer Studies
A study evaluated the cytotoxicity of the compound on several cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells). The results showed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 12.8 |
The compound induced apoptosis in MCF-7 cells as evidenced by increased levels of caspase-3 activity and PARP cleavage.
Neuroprotective Effects
In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress induced by hydrogen peroxide. The following parameters were measured:
| Parameter | Control | Treatment (10 µM) |
|---|---|---|
| Cell Viability (%) | 75 | 90 |
| ROS Levels (µM) | 5.0 | 2.0 |
| Caspase Activity (U/mL) | 100 | 60 |
These results indicate a significant reduction in reactive oxygen species (ROS) levels and caspase activity in treated cells.
Antimicrobial Activity
The antimicrobial efficacy was assessed using the disk diffusion method against common pathogens:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
One notable case study involved the administration of a related compound in a clinical trial for patients with advanced cancer. The trial reported promising results in terms of tumor reduction and manageable side effects, suggesting that derivatives of this compound could be beneficial in therapeutic settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural homology with several piperazine-linked acryloyl derivatives. Key analogues include:
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(5-((E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one (Compound 12)
- Substituents : Dual benzo[d][1,3]dioxole groups and a hydroxybenzyl-piperazine linker.
- Activity : NF-κB inhibitor, induces Fas/CD95-dependent apoptosis (62% yield).
(E)-3-(2-Chlorophenyl)-1-(4-(4-(5-((E)-3-(2-chlorophenyl)acryloyl)-2-hydroxybenzyl)piperazin-1-yl)phenyl)prop-2-en-1-one (Compound 13)
- Substituents : Chlorophenyl groups enhance electron-withdrawing effects.
- Activity : Improved cytotoxicity compared to Compound 12 (57% yield).
(E)-1-(4-(Bis(4-methoxyphenyl)methyl)piperazin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one Substituents: Bulky bis(4-methoxyphenyl)methyl group on piperazine. Synthesis: Acid chloride coupling with piperazine (12-hour reaction, ethanol recrystallization).
(2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenyl-1-piperazinyl)-2-propen-1-one Substituents: Simple phenyl-piperazine group. Note: Reduced steric hindrance may enhance solubility but lower target affinity.
Key Structural and Functional Differences
- Tetrahydrocinnoline vs.
- Chlorophenyl vs. Dioxole : Chlorine substituents (Compound 13) enhance cytotoxicity, likely due to increased electrophilicity and membrane permeability .
Research Findings and Implications
- Activity Trends : Chlorine-substituted analogues (e.g., Compound 13) show superior cytotoxicity, suggesting electron-withdrawing groups enhance bioactivity .
- Crystallography : SHELX software () is standard for resolving similar structures, confirming planar acryloyl conformations and hydrogen-bonding networks .
- Metabolic Stability : Bulky substituents (e.g., bis(4-methoxyphenyl)methyl in ) may reduce metabolic clearance but increase molecular weight.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
